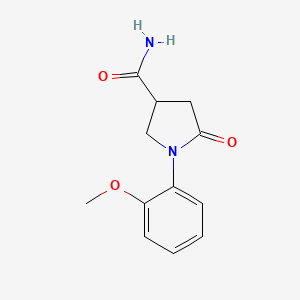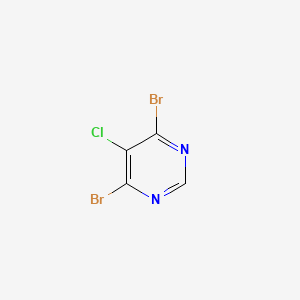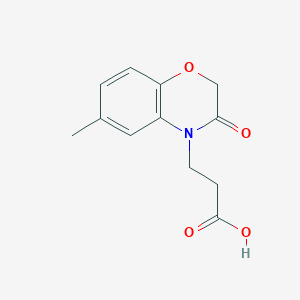
3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide is a chemical compound with the CAS Number: 1342988-85-5 . It has a molecular weight of 215.2 and its IUPAC name is 3,5-difluoro-4-hydrazino-N,N-dimethylbenzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2N3O/c1-14(2)9(15)5-3-6(10)8(13-12)7(11)4-5/h3-4,13H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Properties
Singh et al. (2013) synthesized a novel compound and characterized it using NMR, UV-Visible, FT-IR, and mass spectroscopy, alongside quantum chemical calculations to evaluate its molecular structure and spectroscopic properties. The formation of the compound was shown to be exothermic and spontaneous at room temperature, with vibrational analysis indicating the formation of a dimer in the solid state by intermolecular hydrogen bonding. This research highlights the potential for designing novel compounds with specific spectroscopic properties for various applications in material science and molecular engineering Singh et al., 2013.
Fluorinated Compounds in Drug Discovery
Pattison et al. (2009) explored the use of tetrafluoropyridazine as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology demonstrates the potential applications of fluorinated compounds in the drug discovery process, offering a versatile approach for developing new pharmacologically active compounds Pattison et al., 2009.
Bioorthogonal Labeling
Dilek and Bane (2008) prepared a series of 3-hydrazinyl derivatives of boron dipyrromethene (BODIPY) for use as bioorthogonal fluorescent labels of aldehydes and ketones. These derivatives demonstrate how the optical properties can be tuned to absorb visible light over a large span of wavelengths, showcasing the potential for developing sophisticated labeling techniques in biological research and diagnostics Dilek & Bane, 2008.
Surface Charge and Hydration in Biomembranes
Duportail et al. (2004) investigated the coupling between surface charge and hydration in biomembranes using newly synthesized 3-hydroxyflavone probes. This study provides insights into the effects of preferential hydration in model solvent systems and the response of fluorescence emission spectra to the surface charge of vesicles, contributing to our understanding of biomembrane properties and interactions Duportail et al., 2004.
Propriétés
IUPAC Name |
3,5-difluoro-4-hydrazinyl-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-14(2)9(15)5-3-6(10)8(13-12)7(11)4-5/h3-4,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHURGDJRVACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C(=C1)F)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)

![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2603508.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2603514.png)